molecular formula C21H25N3OS B2844950 3-cyclohexyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide CAS No. 893989-15-6

3-cyclohexyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide

Cat. No.: B2844950
CAS No.: 893989-15-6
M. Wt: 367.51
InChI Key: JEDPGABYIGNZRD-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide is a synthetic organic compound that features a complex structure combining a cyclohexyl group, an imidazo[2,1-b]thiazole moiety, and a phenylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved by cyclization reactions involving thioamides and α-halo ketones under basic conditions.

    Attachment of the Phenyl Group: The imidazo[2,1-b]thiazole core is then coupled with a phenyl ring through Suzuki or Heck coupling reactions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via Friedel-Crafts alkylation or through Grignard reactions.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group, typically through amidation reactions using appropriate amines and acid chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the imidazo[2,1-b]thiazole ring, potentially leading to hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the imidazo[2,1-b]thiazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Cyclohexanone or cyclohexanol derivatives.

    Reduction: Hydrogenated imidazo[2,1-b]thiazole derivatives.

    Substitution: Halogenated phenyl derivatives or substituted imidazo[2,1-b]thiazole compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

Biologically, 3-cyclohexyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide is investigated for its potential as a pharmacophore in drug design. Its structure suggests it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Comparison with Similar Compounds

Similar Compounds

    Levamisole: An anthelmintic drug with immunomodulatory properties.

    WAY-181187: An anxiolytic agent.

    Pifithrin-β: An antineoplastic agent.

Uniqueness

3-cyclohexyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Unlike similar compounds, it offers a distinct structural framework that can be exploited for various applications in medicinal chemistry and material science.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, chemical behavior, applications, and unique properties

Properties

IUPAC Name

3-cyclohexyl-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS/c1-15-14-26-21-23-19(13-24(15)21)17-8-10-18(11-9-17)22-20(25)12-7-16-5-3-2-4-6-16/h8-11,13-14,16H,2-7,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDPGABYIGNZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)CCC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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